molecular formula C14H16N2O4S2 B2839666 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide CAS No. 923065-38-7

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2839666
CAS No.: 923065-38-7
M. Wt: 340.41
InChI Key: OXUGQESQMGGADY-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenyl group, a sulfonyl group, and a thiazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and sulfonyl chlorides.

    Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through amide bond formation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other sulfonyl-containing thiazole derivatives and methoxyphenyl-substituted amides.

    Uniqueness: The combination of the methoxyphenyl group, sulfonyl group, and thiazole ring in this compound provides a unique set of chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-20-11-4-6-12(7-5-11)22(18,19)10-2-3-13(17)16-14-15-8-9-21-14/h4-9H,2-3,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUGQESQMGGADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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